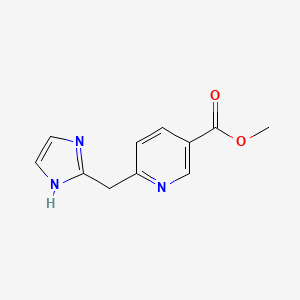
Methyl 6-((1H-Imidazol-2-yl)methyl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-((1H-Imidazol-2-yl)methyl)nicotinate is a compound that belongs to the class of heterocyclic organic compounds It features a nicotinate moiety linked to an imidazole ring through a methyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-((1H-Imidazol-2-yl)methyl)nicotinate typically involves the reaction of nicotinic acid derivatives with imidazole derivatives. One common method includes the esterification of nicotinic acid followed by the alkylation of the resulting ester with an imidazole derivative under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-((1H-Imidazol-2-yl)methyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 6-((1H-Imidazol-2-yl)methyl)nicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of Methyl 6-((1H-Imidazol-2-yl)methyl)nicotinate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The imidazole ring is known to interact with metal ions, which can be crucial in its mechanism of action in various catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 6-((1H-Benzimidazol-2-yl)methyl)nicotinate
- Methyl 6-((1H-Pyrazol-2-yl)methyl)nicotinate
- Methyl 6-((1H-Triazol-2-yl)methyl)nicotinate
Uniqueness
Methyl 6-((1H-Imidazol-2-yl)methyl)nicotinate is unique due to its specific structural features, such as the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C11H11N3O2 |
|---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
methyl 6-(1H-imidazol-2-ylmethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)8-2-3-9(14-7-8)6-10-12-4-5-13-10/h2-5,7H,6H2,1H3,(H,12,13) |
InChI-Schlüssel |
ZDMKZMMMHRYSQC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN=C(C=C1)CC2=NC=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


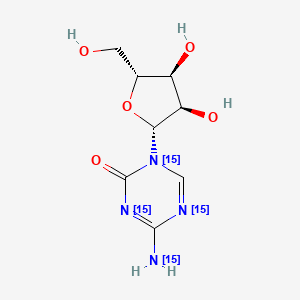
![2-Phenyl[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B13855793.png)

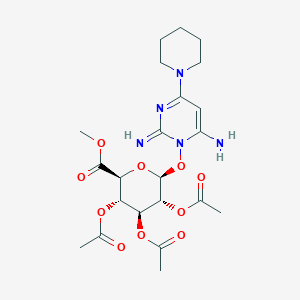
![Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]-](/img/structure/B13855827.png)
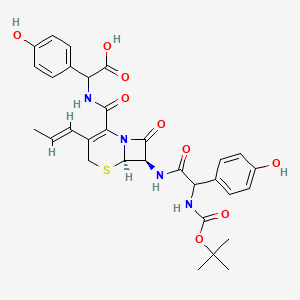
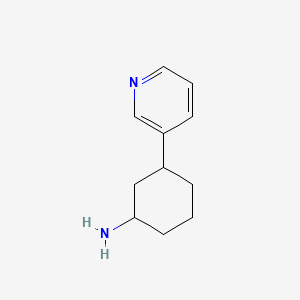
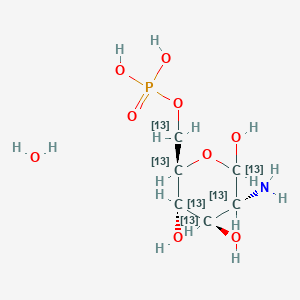

![2,2-Bis[(octanoyloxy)methyl]butyl decanoate](/img/structure/B13855837.png)

![2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione](/img/structure/B13855844.png)
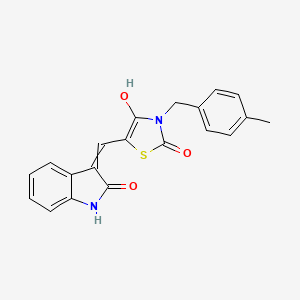
![(2S,4R,7S)-4-amino-2-hydroxy-7-(2-methylpropyl)-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione;hydrochloride](/img/structure/B13855867.png)
